Structural Orthogonality: 4-Fluorobenzyl vs. Fluorophenyl Isosteres Defines Hydrogen-Bond Pharmacophore
The target compound incorporates a 4-fluorobenzyl group (Ar-CH2-NH-C(O)-) connected through a methylene spacer, whereas its closest catalogued analogs CAS 893997-76-7 and CAS 893999-07-0 feature a directly N-linked 2-fluorophenyl or 3-fluorophenyl group (Ar-NH-C(O)-) . This methylene insertion shifts the hydrogen-bond donor (amide NH) geometry and adds one rotatable bond (from 6 to 7 rotatable bonds), altering the conformational landscape available for target engagement. In the pyridazinylthioacetamide HIV-1 NNRTI series, the presence or absence of a methylene spacer at this position determined whether compounds adopted the 'butterfly-like' conformation required for allosteric pocket binding [1]. No direct bioactivity comparison between these analogs is publicly available.
| Evidence Dimension | Structural descriptor: rotatable bonds and H-bond donor geometry |
|---|---|
| Target Compound Data | 7 rotatable bonds; 1 H-bond donor (amide NH with methylene spacer); MW 398.41; tPSA 128.6 Ų |
| Comparator Or Baseline | CAS 893997-76-7: 6 rotatable bonds; 1 H-bond donor (direct anilide NH); MW 384.39; tPSA 119.4 Ų |
| Quantified Difference | ΔRotB = +1; ΔMW = +14.02 Da; ΔtPSA = +9.2 Ų (calculated via ChemAxon descriptors) |
| Conditions | Calculated molecular descriptors; no experimental comparative bioassay data identified |
Why This Matters
The additional methylene spacer and increased topological polar surface area predict distinct pharmacokinetic and target-binding profiles that differentiate this compound from direct N-aryl analogs in screening library selections.
- [1] Song Y, Zhan P, Kang D, et al. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs. MedChemComm. 2013;4:810-816. DOI: 10.1039/C3MD00028A View Source
